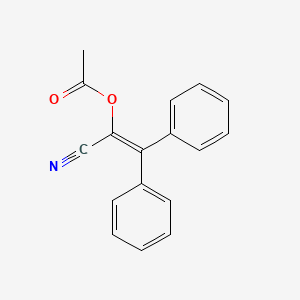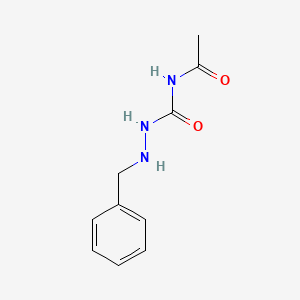
Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- is a chemical compound with the molecular formula C10H13N3O2 It is a derivative of hydrazinecarboxamide, featuring an acetyl group and a phenylmethyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- typically involves the reaction of hydrazinecarboxamide with acetyl chloride and benzyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the hydrazinecarboxamide reacts with acetyl chloride to form an intermediate, which then reacts with benzyl chloride to yield the final product .
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The acetyl and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazinecarboxamides .
Scientific Research Applications
Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. Its acetyl and phenylmethyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide: A simpler derivative without the acetyl and phenylmethyl groups.
N-Phenyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide: A related compound with a pyridinylcarbonyl group instead of the phenylmethyl group.
N-(2-Phenylethyl)hydrazinecarboxamide: Another similar compound with a phenylethyl group.
Uniqueness
Hydrazinecarboxamide, N-acetyl-2-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
62123-35-7 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[(benzylamino)carbamoyl]acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-8(14)12-10(15)13-11-7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H2,12,13,14,15) |
InChI Key |
ALOSXEPUBTYNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


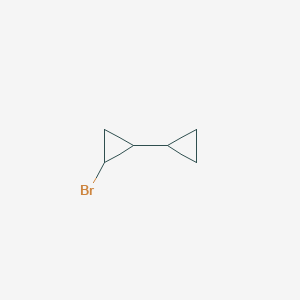
![N,N'-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide)](/img/structure/B14543332.png)
![N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide](/img/structure/B14543336.png)
![N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide](/img/structure/B14543339.png)
![4-[Methoxy(diphenyl)methyl]phenol](/img/structure/B14543343.png)
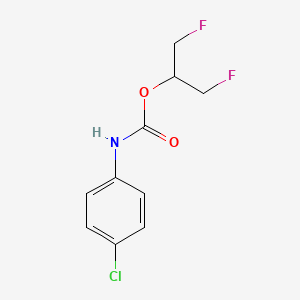
![{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane](/img/structure/B14543352.png)
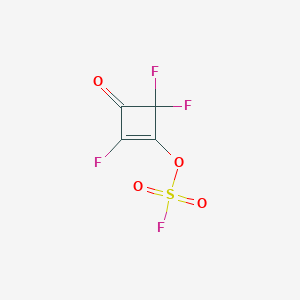
![N-{[2-(Methylsulfanyl)ethoxy]carbonyl}-L-phenylalanyl-L-leucine](/img/structure/B14543372.png)
![Dimethyl [(diethylsulfamoyl)methyl]phosphonate](/img/structure/B14543373.png)
![4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate](/img/structure/B14543377.png)
![9,9-Dibromobicyclo[6.1.0]nona-3,5-diene](/img/structure/B14543384.png)
